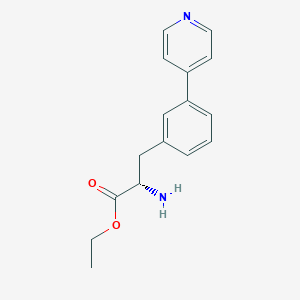

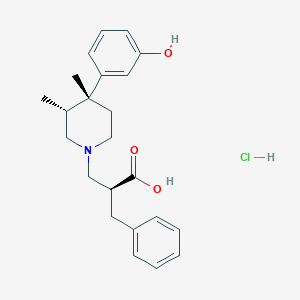

![molecular formula C26H27F2N3O11 B8150277 (2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8150277.png)

(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dolutegravir O-β-D-Glucuronide: is a metabolite of the HIV integrase inhibitor dolutegravir. It is formed primarily by the UDP-glucuronosyltransferase isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes . This compound plays a crucial role in the metabolism and excretion of dolutegravir, which is used in the treatment of HIV-1 infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of dolutegravir involves multiple steps, including the construction of a pyridone ring, cyclization using 3-®-amino-1-butanol, and several sequential chemical transformations . The synthesis of dolutegravir O-β-D-Glucuronide specifically involves the glucuronidation of dolutegravir, primarily facilitated by the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: Industrial production of dolutegravir and its metabolites, including dolutegravir O-β-D-Glucuronide, often involves continuous flow chemistry. This method significantly reduces reaction time and improves yield compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions: Dolutegravir O-β-D-Glucuronide undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to dolutegravir. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes .

Common Reagents and Conditions: The glucuronidation reaction typically involves dolutegravir, UDP-glucuronic acid, and the enzyme UDP-glucuronosyltransferase. The reaction conditions include an aqueous environment and physiological pH .

Major Products: The primary product of this reaction is dolutegravir O-β-D-Glucuronide, which is more water-soluble and can be excreted more easily from the body .

Aplicaciones Científicas De Investigación

Dolutegravir O-β-D-Glucuronide is primarily studied in the context of HIV treatment. It is used to understand the metabolism and excretion pathways of dolutegravir, which helps in optimizing dosing regimens and minimizing side effects . Additionally, research on this compound contributes to the development of new HIV treatments and the improvement of existing therapies .

Mecanismo De Acción

Dolutegravir O-β-D-Glucuronide itself does not have a direct therapeutic effect. Instead, it is a metabolite formed from dolutegravir, which inhibits HIV-1 integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host cell . This inhibition prevents the replication of the virus and helps in controlling HIV infection .

Comparación Con Compuestos Similares

Similar Compounds:

Raltegravir: Another HIV integrase inhibitor, but with different pharmacokinetic properties.

Elvitegravir: Similar to dolutegravir but requires pharmacologic boosting for efficacy.

Bictegravir: A newer integrase inhibitor with a similar mechanism of action but different resistance profiles.

Uniqueness: Dolutegravir O-β-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its water solubility and facilitates excretion. This property is crucial for the effective clearance of dolutegravir from the body, making it an essential component of the drug’s metabolic pathway .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F2N3O11/c1-10-4-5-40-15-9-30-8-13(23(36)29-7-11-2-3-12(27)6-14(11)28)17(32)21(16(30)24(37)31(10)15)41-26-20(35)18(33)19(34)22(42-26)25(38)39/h2-3,6,8,10,15,18-20,22,26,33-35H,4-5,7,9H2,1H3,(H,29,36)(H,38,39)/t10-,15+,18+,19+,20-,22+,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWVIGYRNQZNSD-DGPWBEAXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F2N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

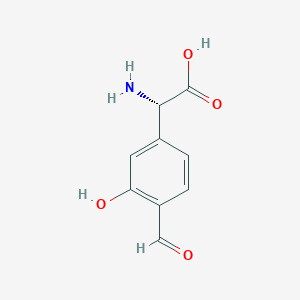

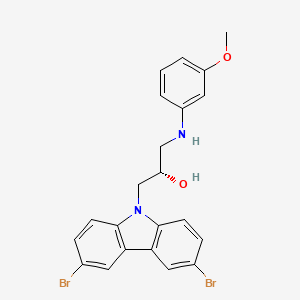

![(S)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150202.png)

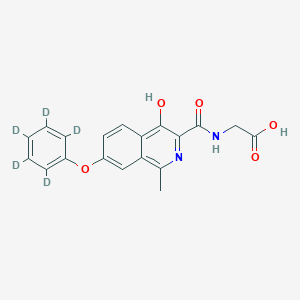

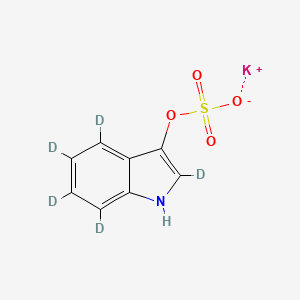

![[(2R,3R,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B8150239.png)

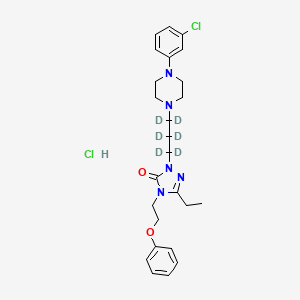

![4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8150285.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8150292.png)

![(R)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150309.png)

![(R)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150313.png)

![(R)-ethyl 2-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150332.png)